

Ophiopogonin R mechanism of action in vitro

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Compound of Interest

Compound Name: *Ophiopogonin R*

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An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Ophiopogonins

Introduction

Ophiopogonins are a class of steroidal glycosides isolated from the root tuber of *Ophiopogon japonicus*, a plant long used in traditional medicine. Modern in vitro research has identified several ophiopogonin derivatives, primarily Ophiopogonin B (OP-B), Ophiopogonin D (OP-D), and Ophiopogonin D' (OPD'), as possessing significant pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the in vitro effects of these key ophiopogonins, with a focus on their anti-cancer and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, presenting detailed signaling pathways, quantitative data, and experimental protocols.

Note: While the topic specifies "**Ophiopogonin R**," the available scientific literature predominantly focuses on derivatives such as B, D, and D'. This guide will therefore detail the mechanisms of these well-researched compounds.

Core In Vitro Mechanisms of Action

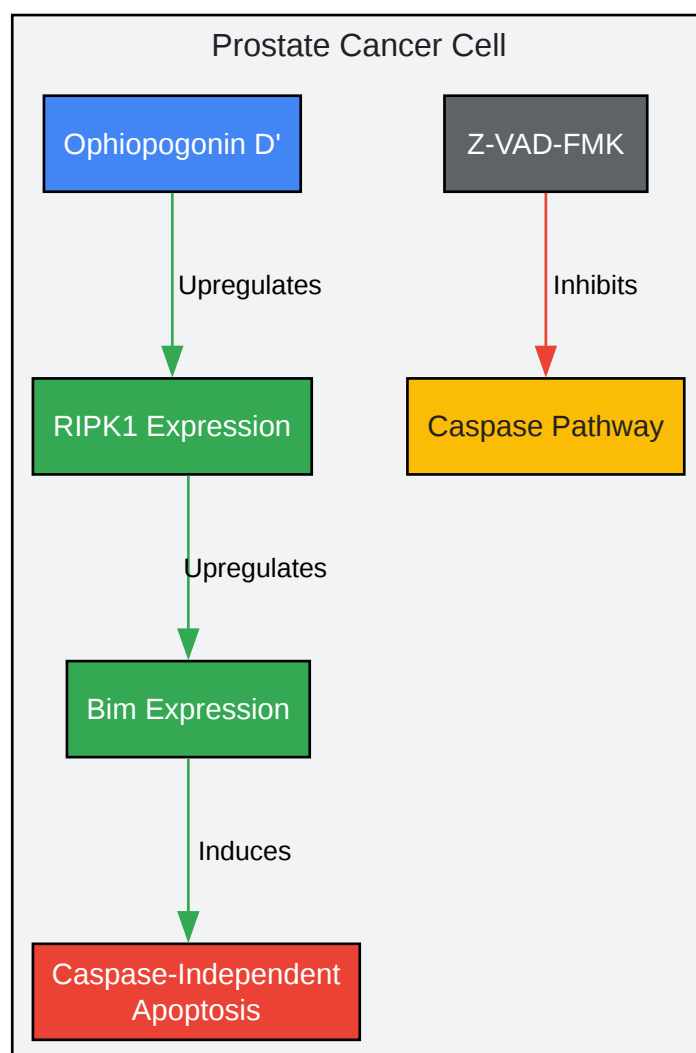
Ophiopogonins exert their biological effects by modulating a complex network of cellular processes, including apoptosis, autophagy, and inflammation. Their actions are primarily mediated through the regulation of key signaling cascades.

Anti-Cancer Activity: Induction of Cell Death and Proliferation Suppression

Ophiopogonins have demonstrated potent anti-cancer effects across a variety of cancer cell lines by inducing programmed cell death and inhibiting critical oncogenic signaling pathways.

Ophiopogonins trigger apoptosis through both caspase-dependent and -independent pathways.

- Ophiopogonin D' (OPD'): RIPK1-Mediated, Caspase-Independent Apoptosis: In androgen-independent human prostate cancer cells (PC3), OPD' induces apoptosis through a mechanism independent of caspases.^[1] Treatment with OPD' does not show reduced efficacy when cells are co-treated with a pan-caspase inhibitor (Z-VAD-FMK).^[1] Instead, OPD' upregulates the expression of Receptor-Interacting Protein Kinase 1 (RIPK1) and the pro-apoptotic protein Bim.^[1] This suggests a mode of cell death reliant on the RIPK1 signaling axis, diverging from the classical caspase cascade.^[1]



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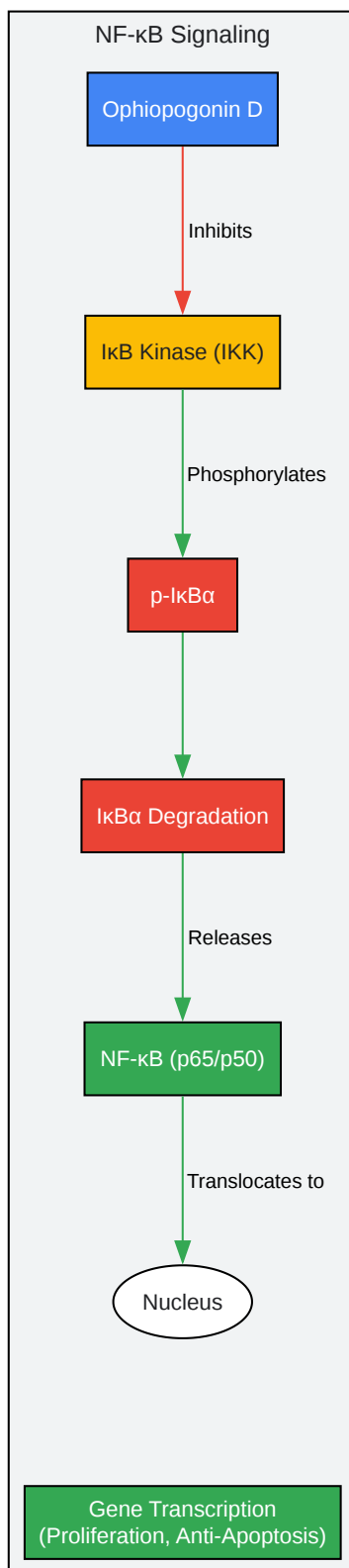
OPD' induces caspase-independent apoptosis via RIPK1.

- Ophiopogonin D (OP-D): Caspase-Dependent Apoptosis and p53 Activation: In contrast, OP-D induces classical apoptosis in human laryngocarcinoma and colorectal cancer cells. This involves the activation of initiator caspase-9 and effector caspase-3.[2][3][4] Furthermore, in colorectal cancer cells, OP-D activates the tumor suppressor protein p53 by disrupting its interaction with the negative regulator MDM2, an effect that requires ribosomal proteins L5 and L11.[5] OP-D also suppresses the oncoprotein c-Myc via the CNOT2 complex, further contributing to its pro-apoptotic effects.[5]

- Ophiopogonin B (OP-B): ROS-Dependent Mitochondrial Apoptosis: In nasopharyngeal carcinoma (NPC) cells, OP-B triggers apoptosis by inducing the accumulation of reactive oxygen species (ROS).[6] This leads to a disruption of the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and subsequent activation of caspase-3, indicating the involvement of the intrinsic mitochondrial pathway.[6]

Ophiopogonins target multiple signaling cascades that are frequently deregulated in cancer.

- PI3K/AKT Pathway: Both OP-D and OP-B have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[3][7][8] This pathway is a central regulator of cell survival, proliferation, and growth. In non-small cell lung cancer (NSCLC) cells, OP-B-mediated inhibition of PI3K/Akt leads to the induction of autophagy.[8]
- NF- κ B Pathway: OP-D is a potent inhibitor of the nuclear factor- κ B (NF- κ B) signaling pathway in lung cancer cells.[7] It prevents the activation of I κ B kinase (IKK), which in turn blocks the phosphorylation and degradation of I κ B α , the inhibitor of NF- κ B. This sequesters NF- κ B in the cytoplasm, preventing its nuclear translocation and the transcription of target genes involved in inflammation, survival, and proliferation.[7][9]



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OP-D inhibits the NF- κ B signaling pathway.

- **STAT3 Pathway:** In NSCLC, OP-D abrogates the signal transducer and activator of transcription 3 (STAT3) signaling cascade.[10] It inhibits the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[10] This prevents STAT3 dimerization and nuclear translocation, thereby downregulating the expression of its target genes, which include key regulators of apoptosis (Bcl-2, Bcl-xL) and cell cycle progression (Cyclin D1).[2][10]
- **Hippo Pathway:** OP-B induces apoptosis in NPC cells by activating the Hippo signaling pathway.[6] It promotes the expression of the core Hippo kinases MST1 and LATS1, leading to the inhibitory phosphorylation of the oncoprotein YAP. This suppresses the transcriptional activity of the YAP-TEAD complex, which is crucial for cell proliferation.[6]

The role of ophiopogonins in autophagy is complex and appears to be context-dependent.

- **Induction of Autophagy (OP-B):** In NSCLC cell lines (NCI-H157 and H460), OP-B induces autophagy, characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.[8] This pro-autophagic effect is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy.[8]
- **Inhibition of Autophagic Cell Death (OP-D):** Conversely, OP-D has been shown to protect against doxorubicin-induced autophagic cell death by alleviating mitochondrial damage.[11] This suggests that OP-D can modulate autophagy to promote cell survival under certain cytotoxic conditions.

Anti-inflammatory Activity

Ophiopogonin D and ruscogenin (another constituent of *Ophiopogon japonicus*) exhibit significant anti-inflammatory properties in vitro.

- **Inhibition of Cell Adhesion:** OP-D and ruscogenin dose-dependently reduce the phorbol-12-myristate-13-acetate (PMA)-induced adhesion of HL-60 leukemia cells to ECV304 endothelial cells.[12][13] This process is a critical step in the inflammatory response, where leukocytes adhere to the endothelium before migrating into tissues.
- **Suppression of Pro-inflammatory Mediators:** In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, various compounds from *O. japonicus*, including OP-D, inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β)

and Interleukin-6 (IL-6).[14] The anti-inflammatory mechanism of OP-D is linked to its suppression of the NF-κB signaling pathway.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on ophiopogonins.

Table 1: Cytotoxicity and Anti-proliferative Effects of Ophiopogonins

Ophiopogonin	Cell Line	Assay	Concentration / IC ₅₀	Effect	Reference
Ophiopogonin D'	PC3 (Prostate)	CCK-8	~5.0 μM	Inhibition of cell growth	[1]
Ophiopogonin D	A549 (Lung)	Proliferation Assay	10 μM	Blocked basal and cytokine-induced proliferation	[7]
Ophiopogonin D	HCT116 (Colon)	Cell Viability	20-40 μM	Significant inhibition of cell viability	[2]
Ophiopogonin B	C666-1, HK1 (NPC)	MTT	10-40 μg/ml	Dose-dependent inhibition of cell viability	[6]
Ruscogenin	HL-60/ECV304	Adhesion Assay	IC ₅₀ = 7.76 nmol/l	Reduced PMA-induced cell adhesion	[12][13]

| Ophiopogonin D | HL-60/ECV304 | Adhesion Assay | IC₅₀ = 1.38 nmol/l | Reduced PMA-induced cell adhesion |[12][13] |

Table 2: Effects of Ophiopogonins on Inflammatory Mediators

Ophiopogonin	Cell Line	Stimulant	Mediator	Concentration	Effect	Reference
Compound 7*	RAW264.7	LPS	NO	IC ₅₀ = 10.9 µg/mL	Inhibited NO production	[14]
Compound 10*	RAW264.7	LPS	IL-1β	IC ₅₀ = 32.5 µg/mL	Inhibited IL-1β production	[14]
Compound 10*	RAW264.7	LPS	IL-6	IC ₅₀ = 13.4 µg/mL	Inhibited IL-6 production	[14]

*Note: Compounds 7 and 10 are homoisoflavonoids isolated from *O. japonicus* in the cited study.

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro experiments used to elucidate the mechanisms of ophiopogonins.

Protocol 1: Cell Viability Assay (CCK-8 Method)

- Objective: To determine the effect of ophiopogonins on cell proliferation and viability.
- Methodology:
 - Cell Seeding: Plate cells (e.g., PC3) in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for attachment.
 - Treatment: Treat cells with various concentrations of the ophiopogonin compound (e.g., 1, 2.5, 5, 10, 25, and 50 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]
 - Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

- Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.

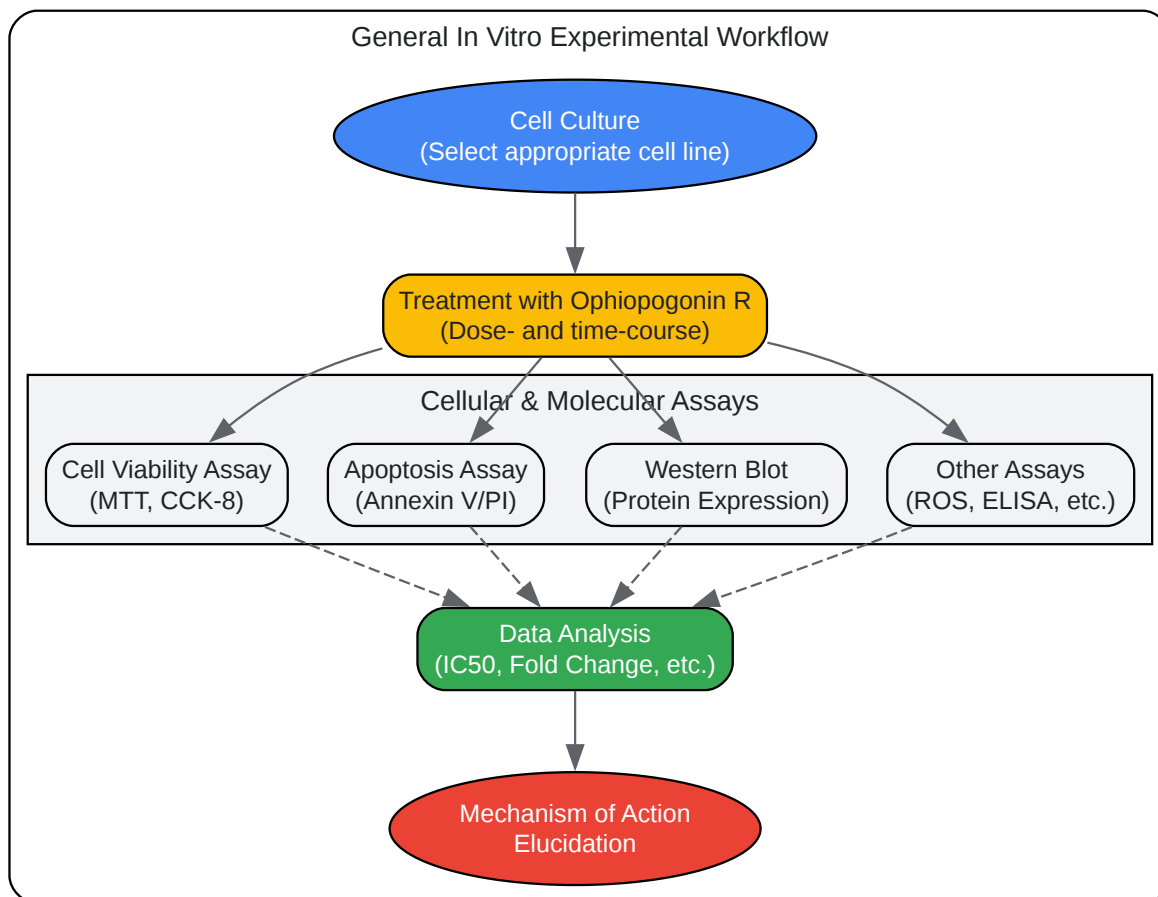
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

- Objective: To quantify the extent of apoptosis induced by ophiopogonins.
- Methodology:
 - Cell Seeding and Treatment: Seed cells (e.g., 2.0×10^5 cells/well) in 6-well plates and treat with the desired concentrations of ophiopogonin (e.g., 2.5 or 5.0 μ M OPD') for the chosen time (e.g., 18 hours).[1]
 - Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
 - Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) solution.
 - Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
 - Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis

- Objective: To detect changes in the expression levels of specific proteins within signaling pathways.
- Methodology:

- Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RIPK1, p-STAT3, LC3, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



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A generalized workflow for in vitro studies of **Ophiopogonin R**.

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